molecular formula C20H19ClN2O2S B3535863 1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(4-methoxyphenyl)piperazine

1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B3535863
M. Wt: 386.9 g/mol
InChI Key: WJOSRFMOXORELV-UHFFFAOYSA-N
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Description

1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(4-methoxyphenyl)piperazine is a piperazine derivative featuring a 3-chloro-1-benzothiophene-2-carbonyl group at the N1 position and a 4-methoxyphenyl substituent at the N4 position. This compound is hypothesized to exhibit unique pharmacological properties due to its hybrid structure, combining a bicyclic heteroaromatic system with a substituted phenylpiperazine scaffold .

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-25-15-8-6-14(7-9-15)22-10-12-23(13-11-22)20(24)19-18(21)16-4-2-3-5-17(16)26-19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOSRFMOXORELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Ring: This step might involve nucleophilic substitution reactions where the piperazine ring is introduced to the benzothiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(4-methoxyphenyl)piperazine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

4-(4-Methoxyphenyl)piperazine Derivatives

The 4-methoxyphenylpiperazine (4-MeOPP) moiety is a common pharmacophore in receptor-targeted agents. Key analogues include:

  • N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j) :
    This compound replaces the benzothiophene-carbonyl group with a thiophene-linked benzamide. While retaining the 4-MeOPP group, its benzamide-thiophene structure alters electronic properties and receptor affinity. Synthesized in 55% yield, it serves as a candidate for serotonin receptor modulation .

  • 1-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-(4-methoxyphenyl)piperazine (C540-0133) :
    This imidazothiazole derivative features a fluorophenyl-substituted heterocycle. The imidazothiazole core enhances rigidity and may improve metabolic stability compared to the benzothiophene system. It is used in high-throughput screening for kinase inhibition .

Positional Isomerism of Methoxy Groups
  • For example, 2-methoxy derivatives often exhibit higher affinity for dopamine D2 receptors, whereas 4-methoxy analogues target serotonin receptors .

Variations in the Acyl/Substituent Groups

Benzothiophene vs. Benzamide/Thiazole Systems
  • 1,2-Benzothiazine Derivatives (Series B): Compounds such as those derived from 1-(2-chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine incorporate a benzothiazine core. These structures prioritize cytotoxicity, with yields of 37–67%, and demonstrate potent activity against colorectal and breast cancer cell lines.
  • This modification is common in protease inhibitors and anticonvulsants .
Antifungal Activity
  • 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (1c): This derivative inhibits Candida albicans hyphae formation at 400 μM, likely through interference with fungal adhesion proteins. The phenoxy-hydroxypropyl chain introduces hydrogen-bonding capacity, a feature absent in the benzothiophene-carbonyl analogue .
Antibacterial and Cytotoxic Profiles
  • (2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine (8) :
    Exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The chlorophenyl-propenyl group enhances membrane permeability, a trait shared with the chloro-benzothiophene moiety in the target compound .

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives :
    These compounds show IC50 values <10 μM against liver (HUH7) and breast (MCF7) cancer cells. The benzhydryl group facilitates intercalation into lipid bilayers, suggesting the benzothiophene system in the target compound may similarly enhance cellular uptake .

Structural and Functional Data Table

Compound Name Key Structural Features Biological Activity Pharmacological Data References
Target Compound 3-Chloro-benzothiophene-2-carbonyl, 4-MeOPP Hypothesized receptor modulation N/A
3j 4-MeOPP, thiophene-3-yl benzamide Serotonin receptor ligand Yield: 55%
C540-0133 Imidazothiazole, 4-MeOPP Kinase screening candidate N/A
Series B (1,2-Benzothiazine derivatives) Dichlorophenyl/trifluoromethylphenyl, benzothiazine Cytotoxic Yields: 37–67%; IC50 <10 μM
1c 4-MeOPP, phenoxy-hydroxypropyl Antifungal Inhibits C. albicans at 400 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 2
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1-(3-Chloro-1-benzothiophene-2-carbonyl)-4-(4-methoxyphenyl)piperazine

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